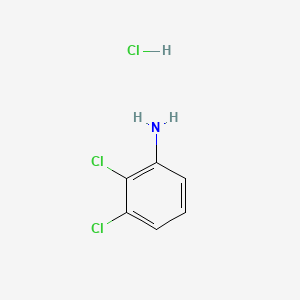
Benzenamine, 2,3-dichloro-, hydrochloride
Cat. No. B8504827
Key on ui cas rn:
23068-34-0
M. Wt: 198.5 g/mol
InChI Key: RAEZMDXXPWDHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05589484
Procedure details


A mixture of 2,3-dichlorobenzenamine monohydrochloride (0.308 mol), iron(III) chloride (0.52 mol) and zinc chloride (0.0308 mol) in ethanol (800 ml) was heated at 65° C. for 30 minutes. 3-butenone (0.308 mol) in ethanol (200 ml) was added dropwise at 65° C. over a 1 hour period and the mixture was stirred and refluxed overnight. The mixture was cooled to room temperature and evaporated. The residue was taken up in water, basified with NH4OH, filtered off and extracted with ethyl acetate. The organic layer was extracted with 3N HCl. The aqueous layer was basified with NH4OH and extracted with ethyl acetate. The organic layer was dried (MgSO4) and evaporated, yielding 38g (58%) of 7,8-dichloro-4-methylquinoline (interm. 1).






Identifiers


|
REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[NH2:10].[CH3:11][C:12](=O)[CH:13]=[CH2:14]>C(O)C.[Fe](Cl)(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[Cl:9][C:8]1[C:3]([Cl:2])=[C:4]2[C:5]([C:13]([CH3:14])=[CH:12][CH:11]=[N:10]2)=[CH:6][CH:7]=1 |f:0.1,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.308 mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClC1=C(C=CC=C1Cl)N
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.52 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe](Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.0308 mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Two
|
Name
|
|
|
Quantity
|
0.308 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C=C)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with 3N HCl
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 58% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C2C(=CC=NC2=C1Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
